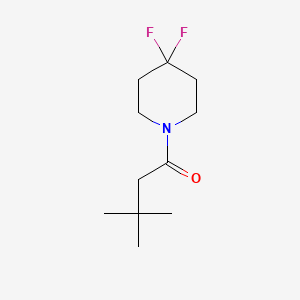

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one” is a fluorinated piperidine derivative. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom), with two fluorine atoms attached to one of the carbon atoms in the ring .Scientific Research Applications

Enantioselective Synthesis

Enantiomerically pure compounds are crucial for the development of pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure compounds, such as dimethyl (2S)-N-(9-phenylfluoren-9-yl)-3,4-didehydroglutamate, demonstrates the potential of using 1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one derivatives in achieving high enantiomeric purity in complex molecules, which is essential for their biological activity (Paz & Sardina, 1993).

Fluorinated Compound Synthesis

The development of fluorinated compounds is significant in medicinal chemistry due to their enhanced stability and bioavailability. The synthesis of fluorinated tertiary thio- and selenoethers from reactions involving perfluoropropene dimers showcases the role of fluorinated piperidine derivatives in introducing fluorine atoms into complex molecules, leading to compounds with potentially improved pharmacokinetic properties (Suzuki et al., 1987).

Optical Materials

The development of materials with unique optical properties is crucial for applications in data security, sensing, and imaging. A study on AIE-active Ir(III) complexes with tunable emissions and mechanoluminescence highlights the use of fluorinated piperidine derivatives in the design of luminescent materials with potential applications in data security protection, demonstrating the compound's relevance in advanced material science (Song et al., 2016).

Fluorinated Amino Acids

The synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, from delta-chloro-alpha,alpha-difluoroimines showcases the application of fluorinated piperidine derivatives in creating building blocks for peptides and proteins. This highlights the potential for developing novel biologically active peptides with enhanced stability and bioactivity (Verniest et al., 2008).

properties

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO/c1-10(2,3)8-9(15)14-6-4-11(12,13)5-7-14/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQAINKWGZCIUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4,4-Difluoropiperidin-1-yl)-3,3-dimethylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763048.png)

![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)

![5-fluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2763064.png)

![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)

![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763071.png)